molecular formula C27H46O4 B038489 3,7-Dihydroxy-7-n-propylcholanoic acid CAS No. 124729-58-4

3,7-Dihydroxy-7-n-propylcholanoic acid

Cat. No.: B038489
CAS No.: 124729-58-4
M. Wt: 434.7 g/mol
InChI Key: BOJLONLMSDGVHC-WCEAYCHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dihydroxy-7-n-propylcholanoic acid (CAS: 124729-58-4) is a synthetic bile acid derivative characterized by hydroxyl groups at positions 3 and 7 and an n-propyl substituent at the 7-position of the cholanoic acid backbone . Structurally, it belongs to the ursodeoxycholic acid (UDCA) analog family, which includes compounds modified to enhance therapeutic efficacy or physicochemical properties . Its primary applications are in pharmaceutical research, particularly for investigating cholestatic liver diseases, lipid metabolism modulation, and transdermal drug delivery systems .

Properties

CAS No.

124729-58-4

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-7-propyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C27H46O4/c1-5-12-27(31)16-18-15-19(28)10-13-25(18,3)22-11-14-26(4)20(7-8-21(26)24(22)27)17(2)6-9-23(29)30/h17-22,24,28,31H,5-16H2,1-4H3,(H,29,30)/t17-,18+,19-,20-,21+,22+,24+,25+,26-,27-/m1/s1

InChI Key

BOJLONLMSDGVHC-WCEAYCHHSA-N

SMILES

CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O

Isomeric SMILES

CCC[C@]1(C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O)O

Canonical SMILES

CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O

Synonyms

3,7-dihydroxy-7-n-propylcholanoic acid
7-n-propyl-chenodeoxycholic acid
7-n-propylursodeoxycholic acid
7-prCDC
7-prUDC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is differentiated from other bile acid derivatives by its unique alkyl substitution pattern. Below is a comparative analysis with structurally related analogs:

Compound Name Substituents at C7 Hydroxyl Positions Solubility Profile Key Structural Features
3,7-Dihydroxy-7-n-propylcholanoic acid n-propyl 3α, 7α Moderate lipophilicity Enhanced alkyl chain length at C7
3,7-Dihydroxy-7-methylcholanoic acid Methyl 3α, 7α Higher aqueous solubility Shorter alkyl chain increases polarity
3,7-Dihydroxy-7-ethylcholanoic acid Ethyl 3α, 7α Intermediate lipophilicity Balance between solubility and permeability
Chenodeoxycholic acid (CDCA) None 3α, 7α High aqueous solubility Natural bile acid, no C7 substitution
Ursodeoxycholic acid (UDCA) None 3α, 7β Moderate solubility 7β-hydroxyl configuration

Key Observations :

  • Unlike UDCA (7β-hydroxyl), the 7α-hydroxyl configuration in this compound aligns it more closely with CDCA derivatives, which are associated with cholesterol solubilization .
Metabolic Stability and Receptor Binding
  • This compound: The n-propyl chain may confer resistance to hepatic amidase activity, prolonging its metabolic half-life compared to shorter-chain analogs .
  • 7-Methyl and 7-Ethyl analogs : Shorter alkyl chains are metabolized faster, limiting their utility in sustained-release applications .
  • CDCA and UDCA : Natural bile acids with well-established roles in emulsifying dietary fats and treating gallstones. UDCA’s 7β-hydroxyl group enhances hepatoprotective effects, while CDCA’s 7α-hydroxyl group promotes cholesterol excretion .

Research Findings and Limitations

  • Efficacy in Transdermal Delivery: Studies suggest that this compound’s lipophilicity enhances skin penetration, making it suitable for localized fat reduction therapies. However, its systemic absorption remains lower than ethyl or methyl analogs due to molecular weight trade-offs .
  • Toxicity Profile: Limited data exist on long-term toxicity, though shorter-chain analogs (e.g., 7-methyl) show higher hepatic accumulation risks in preclinical models .

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